molecular formula CH3BrMg B1630828 Methylmagnesium bromide CAS No. 75-16-1

Methylmagnesium bromide

Cat. No. B1630828
CAS RN: 75-16-1
M. Wt: 119.24 g/mol
InChI Key: NXPHGHWWQRMDIA-UHFFFAOYSA-M
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Description

Methylmagnesium bromide, also known as bromomethylmagnesium, is both a Lewis acid and a nucleophile . It is commonly used as a Grignard reagent in organic synthesis reactions . It is a strong nucleophile that can form new carbon-carbon bonds .


Synthesis Analysis

Methylmagnesium bromide can be prepared by reacting methyl bromide (CH3Br) with magnesium metal in the presence of dry ether . The reaction is as follows: CH3Br (in dry ether) + Mg → CH3MgBr . Dry ether is essential because Grignard reagents are highly unstable in water and hydrolyze easily .


Molecular Structure Analysis

The linear formula of Methylmagnesium bromide is CH3MgBr . It has a molecular weight of 119.24 .


Chemical Reactions Analysis

Methylmagnesium bromide is used to extend carbon chains . As products, ethane, ethanol, ethanoic acid, and many chemicals can be produced from CH3MgBr . For example, when CH3MgBr reacts with formaldehyde (HCHO), ethanol is produced .


Physical And Chemical Properties Analysis

Methylmagnesium bromide exists as a solution when in dry ether . It has a density of 1.035 g/mL at 25 °C .

Scientific Research Applications

Asymmetric Synthesis

  • Asymmetric allylic alkylation combined with ring-closing metathesis uses methylmagnesium bromide to synthesize chiral, unsaturated nitrogen heterocycles with high yields and excellent enantioselectivities (Teichert et al., 2010).

Synthesis of Chiral Methyl Carbinol Units

  • Catalytic enantioselective addition of alkyl Grignard reagents to aliphatic aldehydes is efficient using methylmagnesium bromide, producing chiral methyl carbinol units with high yields and enantioselectivities (Fernandez‐Mateos et al., 2013).

Indazole Synthesis

  • Diazo(trimethylsilyl)methylmagnesium bromide, reacting with various ketones and aldehydes, efficiently synthesizes indazoles with hydroxymethyl units (Hari et al., 2009).

Synthesis of Arylpropiolates

  • Diazo(trimethylsilyl)methylmagnesium bromide smoothly reacts with t-butyl aryl(oxo)acetates, providing a pathway to synthesize arylpropiolates (Hari et al., 2008).

Steroidal Chemistry

  • The stereochemistry of the Grignard reaction of steroidal 4,5-epoxy-3-ketones with methylmagnesium bromide is determined by the epoxide's stereochemistry (Uyanik et al., 2005).

Surface Modification

Quantum-Chemical Calculations

  • MNDO quantum-chemical method simulations of reactions of methylmagnesium bromide with haloalkynes show initial coordination of magnesium to the Cβ atom of the triple bond (Ivanova et al., 2001).

Mechanistic Insights

  • DFT(B3LYP) computations provide insights into the stereoselectivity of nucleophilic 1,2-addition of sulfinyl imines with methylmagnesium bromide (Hennum et al., 2014).

Safety And Hazards

Methylmagnesium bromide is highly flammable and reacts violently with water . Contact with water liberates extremely flammable gases . It may cause respiratory irritation, drowsiness, or dizziness . It is harmful if swallowed and causes severe skin burns and eye damage . It is also suspected of causing cancer .

Future Directions

Methylmagnesium bromide is a valuable reagent in organic synthesis, particularly in the extension of carbon chains . Its future use will likely continue to be in the field of organic synthesis, with potential developments in the methods of its synthesis and handling due to its reactive nature .

properties

IUPAC Name

magnesium;carbanide;bromide
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InChI

InChI=1S/CH3.BrH.Mg/h1H3;1H;/q-1;;+2/p-1
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InChI Key

NXPHGHWWQRMDIA-UHFFFAOYSA-M
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Canonical SMILES

[CH3-].[Mg+2].[Br-]
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Molecular Formula

CH3BrMg
Record name METHYL MAGNESIUM BROMIDE IN ETHYL ETHER
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DSSTOX Substance ID

DTXSID7052496
Record name Methylmagnesium bromide
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Molecular Weight

119.24 g/mol
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Physical Description

Methyl magnesium bromide in ethyl ether appears as a colorless cloudy solution in diethyl ether. Vapors heavier than air., Diethyl ether solution: Cloudy colorless liquid; [CAMEO] In 1.4m toluene/tetrahydrofuran solution: Orange liquid; [MSDSonline]
Record name METHYL MAGNESIUM BROMIDE IN ETHYL ETHER
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Record name Methyl magnesium bromide
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Solubility

Soluble in ether and tetrahydrofuran; insoluble in hydrocarbons
Record name METHYL MAGNESIUM BROMIDE
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Product Name

Methylmagnesium bromide

CAS RN

75-16-1
Record name METHYL MAGNESIUM BROMIDE IN ETHYL ETHER
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Record name Methyl magnesium bromide
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Record name Magnesium, bromomethyl-
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Record name METHYL MAGNESIUM BROMIDE
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Citations

For This Compound
9,050
Citations
MS Kharasch, PO Tawney - Journal of the American Chemical …, 1941 - ACS Publications
… Reaction of Isophorone and Methylmagnesium Bromide.—The reaction of isophorone with methylmagnesium bromide has not been studied previously. However, many other additions …
Number of citations: 408 pubs.acs.org
D Seyferth, B Prokai - The Journal of Organic Chemistry, 1966 - ACS Publications
… dibromonorcarane) to an equimolar quantity of methylmagnesium bromide in THF resulted in an ex… In summary, the methylmagnesium bromide procedure for the partial reduction ofgem-…
Number of citations: 82 pubs.acs.org
TDW Claridge, SG Davies, JA Lee, RL Nicholson… - Organic …, 2008 - ACS Publications
An experimentally simple protocol for the very highly (E)-selective Wadsworth−Emmons reaction [(E):(Z) selectivities in excess of 180:1 in some cases] of a range of straight-chain and …
Number of citations: 90 pubs.acs.org
J Biller, SG Smith - Journal of the American Chemical Society, 1968 - ACS Publications
… This paper describes a subsequent spectroscopic and kinetic study of the reaction of methylmagnesium bromide with the relatively unhindered ketones,4methylmercaptoacetophenone (…
Number of citations: 35 pubs.acs.org
EC Ashby, J Laemmle… - Journal of the American …, 1972 - ACS Publications
… with benzophenone and excess methylmagnesium bromide show a dependence on … We have found that at low methylmagnesium bromide to benzophenone ratios there is a 100% …
Number of citations: 59 pubs.acs.org
NM Bikales, EI Becker - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
… I11 our own case the reaction of methylmagnesium bromide and dimethj-1 magnesium with … much lower than that - of methylmagnesium bromide since the specific rate had fallen by a …
Number of citations: 51 cdnsciencepub.com
EC Ashby, LC Chao, HM Neumann - Journal of the American …, 1973 - ACS Publications
… with (CH3)2Mg to form CeH5C(CH3)NMgCH3 whichsubsequently and rapidly redistributes with MgBr2 to form the final product C6H5C(CH3)NMgBr and methylmagnesium bromide. …
Number of citations: 23 pubs.acs.org
SG Smith, G Su - Journal of the American Chemical Society, 1966 - ACS Publications
… between ketone and dimeric methylmagnesium bromide, based on an initial rate which is first order in benzophenone and first order in methylmagnesium bromide in tetrahydrofuran. It …
Number of citations: 22 pubs.acs.org
EC Ashby, TL Wiesemann, JS Bowers Jr… - Tetrahedron Letters, 1976 - Elsevier
… The reaction of methylmagnesium bromide with aromatic ketones has been the subject of intense mechanistic studies in recent years.2 Since methylmagnesium bromide possesses no …
Number of citations: 8 www.sciencedirect.com
M Anteunis - The Journal of Organic Chemistry, 1962 - ACS Publications
… times faster than the corresponding reaction of methylmagnesium bromide. Furthermore, it stops … We have found, indeed, that the Grignard reaction of methylmagnesium bromide with …
Number of citations: 33 pubs.acs.org

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